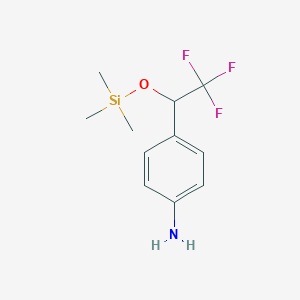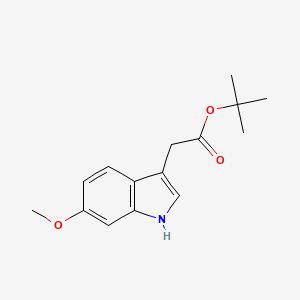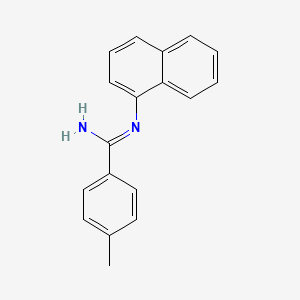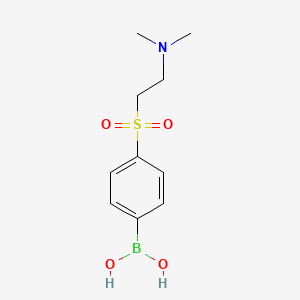
7-Bromoquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoquinoline-4-carbohydrazide is a chemical compound with the molecular formula C10H8BrN3O. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. The compound features a quinoline ring substituted with a bromine atom at the 7th position and a carbohydrazide group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-4-carbohydrazide typically involves the bromination of quinoline derivatives followed by the introduction of the carbohydrazide group. One common method includes:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 7-bromoquinoline.
Carbohydrazide Formation: The 7-bromoquinoline is then reacted with hydrazine hydrate in the presence of a suitable solvent like ethanol to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromoquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 7-Bromoquinoline-4-carbohydrazine.
Substitution: Various 7-substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromoquinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromoquinoline-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as cell signaling pathways .
Comparaison Avec Des Composés Similaires
Quinoline-4-carbohydrazide: Lacks the bromine substitution, leading to different reactivity and biological activity.
7-Chloroquinoline-4-carbohydrazide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
7-Bromoquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbohydrazide, leading to different chemical behavior and uses.
Uniqueness: 7-Bromoquinoline-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer specific reactivity and potential biological activities that are distinct from its analogs.
Propriétés
Numéro CAS |
220844-66-6 |
|---|---|
Formule moléculaire |
C10H8BrN3O |
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
7-bromoquinoline-4-carbohydrazide |
InChI |
InChI=1S/C10H8BrN3O/c11-6-1-2-7-8(10(15)14-12)3-4-13-9(7)5-6/h1-5H,12H2,(H,14,15) |
Clé InChI |
PBIREJNPXSANHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1Br)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)



![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11857662.png)

